molecular formula C22H29N3O3S B2850266 3-phenyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide CAS No. 1020981-16-1

3-phenyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide

Cat. No.: B2850266
CAS No.: 1020981-16-1
M. Wt: 415.55
InChI Key: BSYBNFMBVVHEMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide is a synthetic organic compound provided for research and development purposes. This molecule features a propanamide core, a phenylpiperazine moiety, and a sulfonyl group linker. The phenylpiperazine group is a privileged structure in medicinal chemistry, frequently found in compounds investigated for their interaction with various central nervous system targets . The incorporation of the sulfonyl group is a common strategy in drug design to modulate properties like solubility, molecular conformation, and binding affinity, particularly for enzyme inhibition studies . As a multi-functionalized scaffold, this compound holds significant value in hit-to-lead optimization campaigns, library synthesis for high-throughput screening, and structure-activity relationship (SAR) studies. Researchers can utilize it as a key intermediate or a building block for developing novel bioactive molecules. The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-phenyl-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S/c26-22(13-12-20-8-3-1-4-9-20)23-14-7-19-29(27,28)25-17-15-24(16-18-25)21-10-5-2-6-11-21/h1-6,8-11H,7,12-19H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYBNFMBVVHEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of 4-Phenylpiperazine

The sulfonamide bridge is typically introduced via reaction of 4-phenylpiperazine with a propane sulfonyl chloride derivative. A widely cited approach involves:

  • Synthesis of 3-chloropropylsulfonyl chloride : Generated by chlorosulfonation of 1,3-dichloropropane.
  • Monosubstitution with 4-phenylpiperazine : Reacting 3-chloropropylsulfonyl chloride with 4-phenylpiperazine in the presence of triethylamine (TEA) yields 3-chloro-N-(3-chloropropyl)-4-phenylpiperazine-1-sulfonamide. Stoichiometric control (1:1 molar ratio) ensures monosubstitution.

Key Reaction Conditions :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: 0–5°C (to minimize disubstitution)
  • Yield: 68–72%.

Propyl Chain Amination

The chlorine atom on the propyl chain is replaced with an amine group via nucleophilic substitution:

  • Gabriel Synthesis :
    • Treatment with potassium phthalimide in dimethylformamide (DMF) forms the phthalimide-protected intermediate.
    • Hydrolysis with hydrazine hydrate releases the primary amine, 3-((4-phenylpiperazin-1-yl)sulfonyl)propylamine.

Optimization Insight :

  • Substitution efficiency improves with phase-transfer catalysts (e.g., tetrabutylammonium bromide).
  • Yield: 80–85% after purification.

Amide Bond Formation

The final step involves coupling 3-phenylpropanoic acid with the aminated intermediate:

  • Activation of 3-Phenylpropanoic Acid :
    • Conversion to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
  • Coupling Reaction :
    • Reacting the acid chloride with 3-((4-phenylpiperazin-1-yl)sulfonyl)propylamine in TEA yields the target compound.

Alternative Methods :

  • Carbodiimide-Mediated Coupling : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF achieves yields >90%.

Comparative Analysis of Synthetic Strategies

Step Method Solvent Catalyst Yield (%) Reference
Sulfonylation 3-Chloropropylsulfonyl chloride + Piperazine THF TEA 72
Amination Gabriel Synthesis DMF Hydrazine 85
Amide Formation Acid Chloride Coupling DCM TEA 78
Amide Formation EDC/HOBt DMF EDC/HOBt 92

Notable Observations :

  • Carbodiimide-mediated coupling outperforms traditional acid chloride methods in yield and purity.
  • Sulfonylation at low temperatures minimizes piperazine disubstitution.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 7.25–7.15 (m, 10H, aromatic protons).
    • δ 3.45 (t, 2H, SO₂-N-CH₂).
    • δ 2.85 (m, 8H, piperazine ring).
  • IR (KBr) :
    • 1665 cm⁻¹ (amide C=O stretch).
    • 1320 cm⁻¹ (S=O asymmetric stretch).

Chromatographic Purity

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).

Challenges and Troubleshooting

Disubstitution During Sulfonylation

  • Cause : Excess sulfonyl chloride or elevated temperatures.
  • Solution : Use 1.05 equivalents of sulfonyl chloride and maintain temperatures <5°C.

Low Amination Efficiency

  • Cause : Poor leaving-group ability of chloride.
  • Solution : Replace Cl with iodide (via Finkelstein reaction) prior to substitution.

Industrial-Scale Considerations

Patent literature emphasizes:

  • One-Pot Sulfonylation-Amination : Combining steps 1 and 2 in a single reactor reduces intermediate isolation.
  • Crystallization Optimization : Use of anti-solvents (e.g., hexane) improves yield during final purification.

Chemical Reactions Analysis

Types of Reactions: 3-phenyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether or other suitable solvents.

  • Substitution: Amines or alcohols in the presence of a strong base or acid catalyst.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted piperazine derivatives or amides.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its piperazine ring and phenyl groups make it a versatile intermediate in the synthesis of pharmaceuticals and other organic compounds.

Biology: In biological research, 3-phenyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide is used to study protein interactions and enzyme activities. Its structural complexity allows it to bind to specific biological targets, making it useful in drug discovery and development.

Medicine: The compound has shown potential in medicinal applications, particularly in the treatment of neurological disorders and inflammation. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Industry: In the chemical industry, this compound is used in the production of various chemicals, including dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in industrial processes.

Mechanism of Action

The mechanism by which 3-phenyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide exerts its effects involves its interaction with specific molecular targets. The phenyl groups and piperazine ring allow it to bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Structural Analogues and Modifications

The following table highlights key structural analogs and their pharmacological or physicochemical properties:

Compound Name Key Substituents Biological Target/Activity Reference ID
3-Phenyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide 3-phenyl, 4-phenylpiperazine-sulfonylpropyl Potential GLUT4 modulation (inferred from piperazine-sulfonyl analogs)
(S)-2-Acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-phenylpropanamide Dichlorophenyl, pyridinyl, methylthioethyl Not explicitly stated; pyrazole derivatives often target kinases or inflammatory pathways
N-Methyl-3-(2-oxo-1-pyridyl)-N-[(2-phenylphenyl)methyl]propanamide Pyridyl, biphenylmethyl Acetylcholinesterase inhibition
3-[(4-Fluorobenzyl)sulfanyl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]propanamide Fluorobenzylsulfanyl, propylpyrazole Unspecified; fluorinated analogs often enhance metabolic stability
3-Phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-5-carboxamide Pyrazole-carboxamide, 4-phenylpiperazine Anti-inflammatory activity (IC₅₀ = 12 µM in COX-2 assay)
Key Observations:

Piperazine-Sulfonyl Motif : The target compound shares the 4-phenylpiperazine-sulfonyl group with analogs reported to modulate GLUT4 or serotonin receptors (e.g., 5-HT₁A/₂) . This motif enhances solubility and receptor interaction but may increase off-target effects compared to simpler sulfonamides.

Phenyl vs. Heteroaromatic Substitutions : Replacing the 3-phenyl group with pyridinyl (e.g., compound in ) or pyrazolyl (e.g., ) alters target selectivity. For instance, pyridinyl analogs show stronger binding to kinase domains, while phenyl groups favor hydrophobic pockets .

Stability and Metabolic Profile

  • Sulfonamide Stability : Sulfonyl groups in the target compound may confer resistance to hydrolysis compared to ester or amide analogs. However, compounds like 2-chloro-N-(3-(triethoxysilyl)propyl)propanamide () show instability under basic conditions, suggesting pH-dependent degradation risks.
  • Mass Spectrometry Fragmentation : Derivatives of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)propanamide exhibit unusual fragmentation patterns (e.g., loss of 11 u), attributed to intramolecular halogen or sulfur interactions .

Q & A

Q. What are the optimal synthetic routes for 3-phenyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide, and how can reaction parameters be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the piperazine moiety followed by amide coupling. Key parameters include:
  • Temperature : 60–80°C for sulfonylation to avoid side reactions .
  • Solvent : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance solubility and reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .
    Monitoring via NMR (¹H/¹³C) and LC-MS at each step confirms intermediate structures and purity .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., [M+H]⁺ ion) .
  • 2D-NMR (COSY, HSQC, HMBC) to resolve connectivity, especially for the sulfonylpropyl linker and phenylpiperazine group .
  • X-ray crystallography (if crystallizable) to validate stereoelectronic properties of the propanamide backbone .

Advanced Research Questions

Q. What strategies are recommended for identifying and validating biological targets (e.g., receptors, enzymes)?

  • Methodological Answer :
  • In silico docking : Screen against dopamine D3 or serotonin receptors (common targets for phenylpiperazine derivatives) using AutoDock Vina or Schrödinger Suite .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified receptors .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic binding parameters (ΔH, ΔS) to distinguish competitive vs. allosteric interactions .
  • Functional assays : Use cAMP or β-arrestin recruitment assays in HEK293 cells transfected with target receptors .

Q. How should structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :
  • Core modifications : Replace the phenyl group with substituted aryl rings (e.g., 4-fluorophenyl) to assess electronic effects on receptor binding .
  • Linker variations : Test sulfonyl vs. carbonyl linkers to evaluate steric hindrance and conformational flexibility .
  • Dose-response profiling : Use IC50/EC50 values from radioligand displacement or cell-based assays to rank derivatives .
    Example SAR table:
Substituent (R)Target ReceptorIC50 (nM)Selectivity (vs. D2)
4-FluorophenylD312 ± 250×
3-Methoxyphenyl5-HT1A85 ± 1010×

Q. How can contradictory data in binding affinity or metabolic stability be resolved?

  • Methodological Answer :
  • Assay validation : Replicate studies using standardized protocols (e.g., uniform cell lines, buffer pH, and temperature) to minimize variability .
  • Metabolic profiling : Use LC-MS/MS with liver microsomes to identify CYP450-mediated degradation hotspots (e.g., sulfonyl group oxidation) .
  • Molecular dynamics (MD) simulations : Analyze ligand-receptor complex stability over 100-ns trajectories to explain divergent binding data .

Methodological Resources

  • Synthesis : Refer to multi-step protocols in piperazine-propanamide analogs .
  • Characterization : Prioritize HRMS and 2D-NMR for ambiguous stereochemistry .
  • Biological Evaluation : Combine SPR, ITC, and functional assays for robust target validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.